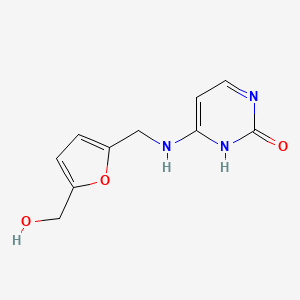

4-(((5-(hydroxymethyl)furan-2-yl)methyl)amino)pyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC20148014

Molecular Formula: C10H11N3O3

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O3 |

|---|---|

| Molecular Weight | 221.21 g/mol |

| IUPAC Name | 6-[[5-(hydroxymethyl)furan-2-yl]methylamino]-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C10H11N3O3/c14-6-8-2-1-7(16-8)5-12-9-3-4-11-10(15)13-9/h1-4,14H,5-6H2,(H2,11,12,13,15) |

| Standard InChI Key | PHBJRSFXAFRHDC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)CO)CNC2=CC=NC(=O)N2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidin-2(1H)-one core linked via an amino group to a 5-(hydroxymethyl)furan-2-ylmethyl moiety. The pyrimidine ring provides a planar, aromatic system conducive to π-π interactions, while the hydroxymethyl-furan subunit introduces stereoelectronic complexity. The IUPAC name, 6-[[5-(hydroxymethyl)furan-2-yl]methylamino]pyrimidin-4-ol, reflects this arrangement.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O₃ |

| Molecular Weight | 221.21 g/mol |

| CAS Number | 1333466-51-5 |

| Solubility | Not fully characterized |

| Melting Point | Data unavailable |

The hydroxymethyl group on the furan ring enhances hydrophilicity, potentially improving aqueous solubility compared to unsubstituted furans .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Condensation Reaction: 5-Hydroxymethylfurfural reacts with a pyrimidine derivative (e.g., 2-aminopyrimidin-4-ol) in methanol under basic conditions (magnesium methanolate, 55°C, 3 hours) .

-

Reduction: Sodium borohydride reduces intermediate Schiff bases at 20°C for 30 minutes, yielding the target compound .

Table 2: Reaction Conditions and Reagents

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Magnesium methanolate | 55°C, 3h, methanol | - |

| 2 | Sodium tetrahydroborate | 20°C, 0.5h, methanol | - |

Yield data are unspecified in available literature, suggesting opportunities for process optimization .

Mechanistic Considerations

The first step likely involves nucleophilic attack by the pyrimidine amine on the aldehyde group of 5-hydroxymethylfurfural, forming an imine intermediate. Subsequent borohydride reduction stabilizes the amine linkage. Stereochemical outcomes remain unstudied but could influence biological activity.

| Supplier | Purity | Price (2025) |

|---|---|---|

| Parchem | >95% | Inquiry |

| VulcanChem | >90% | $5.00/100mg |

Future Directions and Challenges

Research Priorities

-

Pharmacological Profiling: Systematic in vitro screening against bacterial and cancer models.

-

Structure-Activity Relationships: Modifying the hydroxymethyl group to optimize bioavailability.

-

Synthetic Scalability: Developing catalytic methods to improve yield and reduce waste.

Regulatory Considerations

As a research-grade compound, regulatory approval for clinical use remains distant. Preclinical safety assessments (e.g., Ames test, hepatotoxicity screening) are essential next steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume